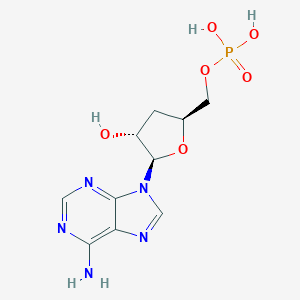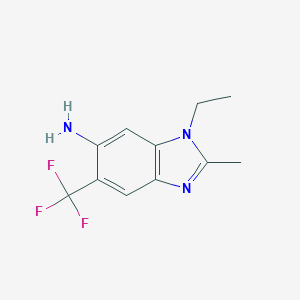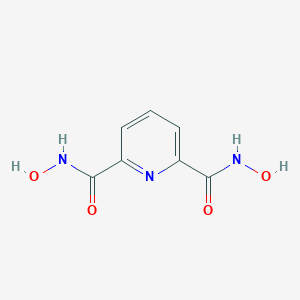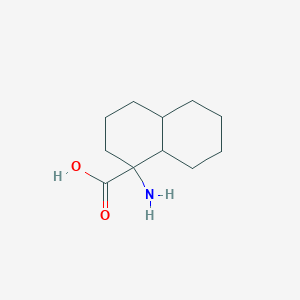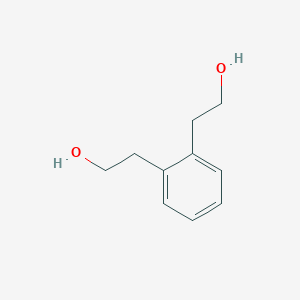
1,2-Benzènediéthanol
Vue d'ensemble
Description
1,2-Benzenediethanol, also known as 1,2-Benzenedimethanol, is an organic compound with the molecular formula C8H10O2. It consists of a benzene ring substituted with two hydroxymethyl groups at the 1 and 2 positions. This compound is a white to light yellow powder and is soluble in water, ether, ethanol, and benzene .
Applications De Recherche Scientifique
1,2-Benzenediethanol has several scientific research applications:
Mécanisme D'action
Target of Action
This compound, also known as 1,2-Bis(hydroxymethyl)benzene or o-Xylene-α,α′-diol
Biochemical Pathways
One study has shown that a derivative of 1,2-benzenediethanol, a 1,2,3-triazole compound, exhibits antifibrinolytic activity . This suggests that 1,2-Benzenediethanol or its derivatives could potentially influence the fibrinolytic system, which is responsible for the breakdown of blood clots.
Result of Action
Phenolic compounds are known to scavenge free radicals and reduce oxidative stress, which can prevent cellular damage .
Action Environment
The action of 1,2-Benzenediethanol could potentially be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the reactivity of the hydroxyl groups could be affected by pH, while temperature could influence the rate of any reactions involving this compound .
Analyse Biochimique
Biochemical Properties
1,2-Benzenediethanol plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It interacts with various enzymes and proteins, facilitating reactions that involve the transfer of hydroxyl groups. For instance, 1,2-Benzenediethanol can act as a substrate for oxidoreductases, enzymes that catalyze oxidation-reduction reactions. These interactions are crucial for the compound’s role in metabolic pathways and its potential therapeutic applications .
Cellular Effects
1,2-Benzenediethanol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules, such as kinases and phosphatases, which play a role in regulating cellular responses to external stimuli. Additionally, 1,2-Benzenediethanol can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1,2-Benzenediethanol exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. For example, 1,2-Benzenediethanol can inhibit the activity of certain kinases, leading to a decrease in phosphorylation events and subsequent changes in cellular signaling pathways. Additionally, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Benzenediethanol can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions, such as exposure to light or heat. Long-term studies have shown that 1,2-Benzenediethanol can have sustained effects on cellular function, including prolonged modulation of gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1,2-Benzenediethanol vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing cellular metabolism and promoting cell growth. At high doses, 1,2-Benzenediethanol can exhibit toxic effects, including cellular damage and apoptosis. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications .
Metabolic Pathways
1,2-Benzenediethanol is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites. It can be metabolized by oxidoreductases, leading to the formation of intermediate compounds that participate in further biochemical reactions. These metabolic pathways are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 1,2-Benzenediethanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of 1,2-Benzenediethanol are crucial for its activity and function within the cell .
Subcellular Localization
1,2-Benzenediethanol is localized to specific subcellular compartments, where it can interact with target biomolecules and exert its effects. The compound may be directed to particular organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This subcellular localization is important for understanding the compound’s mechanism of action and its potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Benzenediethanol can be synthesized through several methods:
Hydrogenation of Phthalic Anhydride: This method involves the hydrogenation of phthalic anhydride in the presence of a hydrogenation catalyst under specific reaction conditions.
Reduction of Phthalic Acid Derivatives: Another method involves the reduction of phthalic acid derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
Industrial production of 1,2-Benzenediethanol often utilizes the hydrogenation of phthalic anhydride due to its simplicity, high yield, and cost-effectiveness. The process involves the use of a hydrogenation catalyst and controlled reaction conditions to ensure high product purity .
Analyse Des Réactions Chimiques
1,2-Benzenediethanol undergoes various chemical reactions, including:
Comparaison Avec Des Composés Similaires
1,2-Benzenediethanol is similar to other benzenediols and benzenedimethanols, such as:
1,3-Benzenediethanol: This compound has hydroxymethyl groups at the 1 and 3 positions of the benzene ring.
1,4-Benzenediethanol: With hydroxymethyl groups at the 1 and 4 positions, this compound also shares similar properties but has different reactivity and applications.
1,2-Benzenedimethanol: This compound has two hydroxymethyl groups at the 1 and 2 positions, similar to 1,2-Benzenediethanol, but differs in its specific chemical and physical properties.
1,2-Benzenediethanol is unique due to its specific substitution pattern, which influences its reactivity and applications in various fields.
Propriétés
IUPAC Name |
2-[2-(2-hydroxyethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-7-5-9-3-1-2-4-10(9)6-8-12/h1-4,11-12H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAYMIVQKCTBBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30291080 | |
| Record name | 1,2-Benzenediethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17378-99-3 | |
| Record name | o-Benzenediethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73043 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenediethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30291080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(2-hydroxyethyl)phenyl]ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4Z)-4-[[4-[bis(2-chloroethyl)amino]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B101456.png)

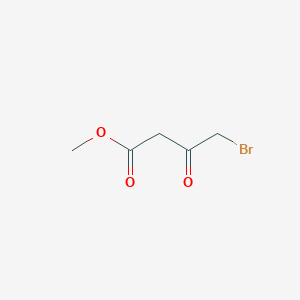

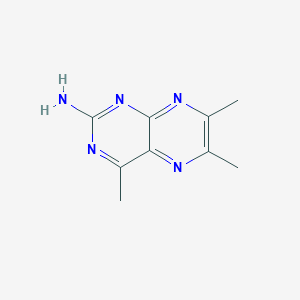
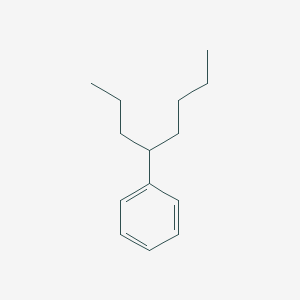
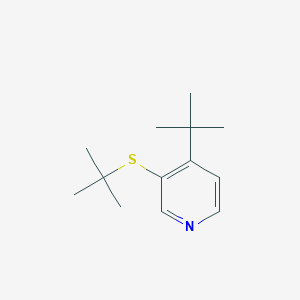
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)
